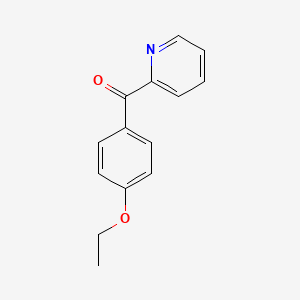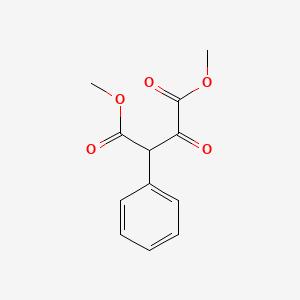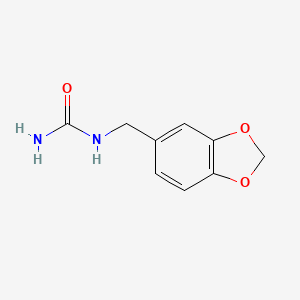
N-(1,3-benzodioxol-5-ylmethyl)urea
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)urea, also known as BDMU, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. BDMU is a urea derivative that has been synthesized using different methods.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)urea exerts its effects by inhibiting the activity of certain enzymes in the body. One of the enzymes that N-(1,3-benzodioxol-5-ylmethyl)urea inhibits is carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a role in various physiological processes, including acid-base balance and respiration. By inhibiting the activity of carbonic anhydrase, N-(1,3-benzodioxol-5-ylmethyl)urea can affect these physiological processes.
Biochemische Und Physiologische Effekte
N-(1,3-benzodioxol-5-ylmethyl)urea has been shown to have various biochemical and physiological effects. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)urea can inhibit the growth of cancer cells by inducing apoptosis or cell death. N-(1,3-benzodioxol-5-ylmethyl)urea has also been shown to have neuroprotective effects by inhibiting the activity of certain enzymes in the brain. In addition, N-(1,3-benzodioxol-5-ylmethyl)urea has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. N-(1,3-benzodioxol-5-ylmethyl)urea is also soluble in various solvents, which makes it easy to use in experiments. However, there are some limitations to using N-(1,3-benzodioxol-5-ylmethyl)urea in lab experiments. N-(1,3-benzodioxol-5-ylmethyl)urea can be toxic at high concentrations, which can limit its use in certain experiments. In addition, N-(1,3-benzodioxol-5-ylmethyl)urea can react with other compounds in the body, which can affect its activity.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)urea. One direction is to further investigate its anticancer properties and to develop N-(1,3-benzodioxol-5-ylmethyl)urea-based drugs for cancer treatment. Another direction is to study the neuroprotective effects of N-(1,3-benzodioxol-5-ylmethyl)urea and to develop N-(1,3-benzodioxol-5-ylmethyl)urea-based drugs for the treatment of neurological disorders. In addition, further studies are needed to investigate the biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)urea and to determine its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)urea has been studied for its potential applications in various fields. One of the applications of N-(1,3-benzodioxol-5-ylmethyl)urea is in the field of cancer research. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)urea has anticancer properties and can inhibit the growth of cancer cells. N-(1,3-benzodioxol-5-ylmethyl)urea has also been studied for its potential applications in the field of neuroscience. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)urea can inhibit the activity of certain enzymes in the brain, which can lead to neuroprotective effects.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-ylmethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(12)11-4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXQGGUSJKXTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984183 | |
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)urea | |
CAS RN |
65609-28-1 | |
| Record name | NSC121312 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


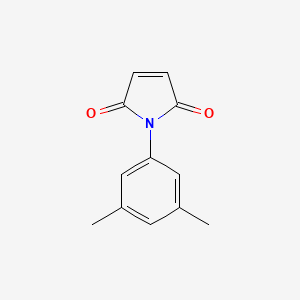
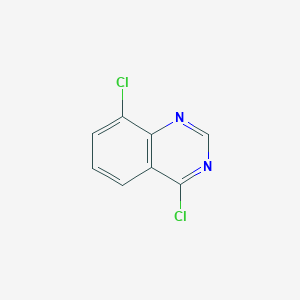
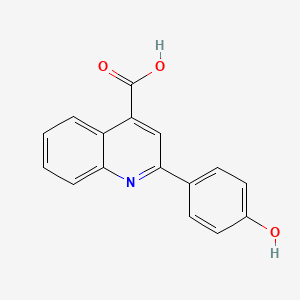

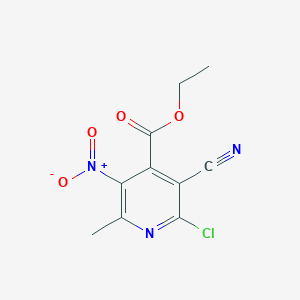
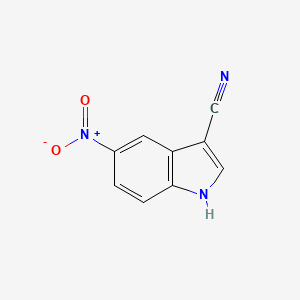
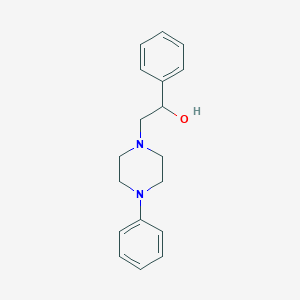
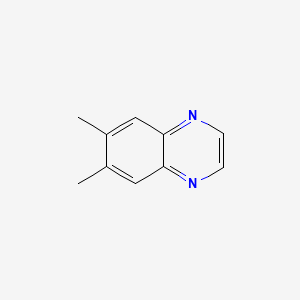
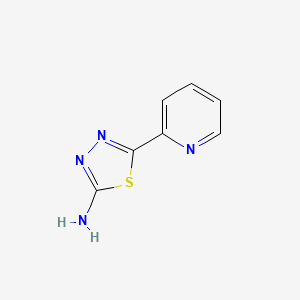
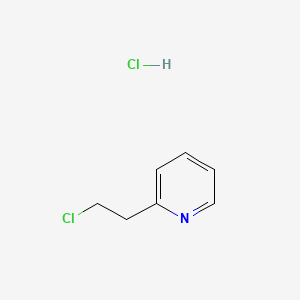
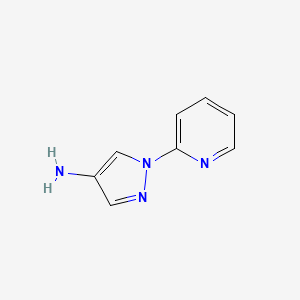
![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)
